molecular formula C8H7BrO B1337732 3-(Bromomethyl)benzaldehyde CAS No. 82072-23-9

3-(Bromomethyl)benzaldehyde

Cat. No. B1337732
CAS RN: 82072-23-9
M. Wt: 199.04 g/mol
InChI Key: OEPGAYXSRGROSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)benzaldehyde is a chemical compound with the molecular formula C8H7BrO and a molecular weight of 199.05 . It is also known by the synonym 3-Formylbenzyl bromide .


Synthesis Analysis

The synthesis of 3-(Bromomethyl)benzaldehyde can be achieved through a two-step, one-pot procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .


Molecular Structure Analysis

The InChI code for 3-(Bromomethyl)benzaldehyde is 1S/C8H7BrO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,6H,5H2 . The compound has a molar refractivity of 45.7±0.3 cm³ .


Chemical Reactions Analysis

The chemical reactions involving 3-(Bromomethyl)benzaldehyde are complex and can involve multiple steps . For instance, it can undergo a nitration, a conversion from the nitro group to an amine, and a bromination .


Physical And Chemical Properties Analysis

3-(Bromomethyl)benzaldehyde is a solid at ambient temperature . It has a boiling point of 49-51°C . Its density is 1.5±0.1 g/cm³, and it has a molar volume of 130.6±3.0 cm³ .

Scientific Research Applications

Synthesis and Applications

3-(Bromomethyl)benzaldehyde is instrumental in the synthesis of various organic compounds. For instance, it is used in the reaction with arylhydrazines to produce 2-aryl-1,2-dihydrophthalazines, a reaction facilitated by K(2)CO(3) and FeCl(3), yielding compounds with diverse structural frameworks (Aljaar, Conrad, & Beifuss, 2013). Moreover, its activation with N-heterocyclic carbenes leads to the formation of o-quinodimethane intermediates, which when coupled with ketones via [4 + 2] annulation, facilitate the synthesis of functionally diverse 1-isochromanones (Janssen‐Müller, Singha, Olyschläger, Daniliuc, & Glorius, 2016).

Catalysis and Chemical Transformations

Catalytic Properties

The compound is also pivotal in catalytic processes. Research reveals that certain benzaldehydes can be ortho-brominated using palladium-catalyzed C-H activation, a process vital for the synthesis of substituted 2-bromobenzaldehydes. This process involves O-Methyloxime serving as a directing group, followed by a rapid deprotection of substituted 2-bromobenzaldoximes to yield the final brominated compounds (Dubost, Fossey, Cailly, Rault, & Fabis, 2011).

Advanced Materials Synthesis

Preparation of Advanced Materials

The chemical is crucial in the advanced synthesis of materials. It has been used to create a series of 1,3,5-tris-styryl-benzene compounds with tunable photo- and electroluminescent properties, indicating its potential in electronic and photonic applications (Behnisch & Hanack, 2001).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302+H312+H332;H314, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage .

properties

IUPAC Name

3-(bromomethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPGAYXSRGROSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427817
Record name 3-(bromomethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)benzaldehyde

CAS RN

82072-23-9
Record name 3-(bromomethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Bromomethyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of diisobutylaluminum hydride (92 ml, 1M in hexanes, 92 mmol) was added dropwise via syringe pump injector over a period of 45 min to a solution of α-bromo-m-tolunitrile (15.000 g, 76.5 mmol) in 155 ml of chlorobenzene at 0° C. The resulting mixture was stirred at 0° C. for 1 h, then 100 ml of 10% aqueous HCl was added and stirring continued at 0° C. for 10 min. The layers were separated and the aqueous layer extracted with ether (2x). The organic solutions were combined and washed vigorously with 10% HCl for 10 min, then water (2x) and brine, dried over MgSO4 and evaporated to give a crystalline solid which was then dissolved in a minimal amount of ether (10-15 ml) and layered with petroleum ether (30-40 ml). The resulting spiny white crystals were collected and washed with ice-cold petroleum ether to yield 10.791 g (71%) of aldehyde 1: m.p. 46°-49° C.; 1H NMR δ 4.54 (s, 1, CH2Br), 7.52 (t, 1, J=8 Hz, H-5), 7.67 (br d, 1, J=8 Hz, H-4), 7.82 (dt, 1, J=8, 1 Hz, H-6), 7.90 (br s, 1, H-2), 10.02 (s, 1, CHO); 13C NMR δ 32.0 (CH2Br), 129.6, 129.7 and 129.8 (C-2, C-5 and C-6), 134.8 (C-4), 136.8 (C-1), 138.9 (C-3), 191.6 (CHO); IR ν 1595 and 1610 (m, C=C), 1710 (s, C=O), 2740 and 2820 (m, CHO) cm-1.
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
155 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
12.5 (± 2.5) mL
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
35 (± 5) mL
Type
solvent
Reaction Step Four
Yield
71%

Synthesis routes and methods II

Procedure details

3-Bromomethylbenzyl alcohol (1.015 g, 5 mmol) and activated manganese (IV) oxide (10 g) in acetone (30 ml) were stirred at 20° C. for 22 h. The reaction mixture was filtered and the filtrate evaporated in vacuo to yield 3-bromomethylbenzaldehyde as a pale yellow liquid (547 mg, 55%).
Quantity
1.015 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Bromomethyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(Bromomethyl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
3-(Bromomethyl)benzaldehyde
Reactant of Route 4
3-(Bromomethyl)benzaldehyde
Reactant of Route 5
3-(Bromomethyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
3-(Bromomethyl)benzaldehyde

Citations

For This Compound
49
Citations
XQ Hao, YN Wang, JR Liu, KL Wang, JF Gong… - Journal of …, 2010 - Elsevier
The unsymmetrical, achiral and chiral NCN pincer ligand precursors (3a-3d) with oxazoline and pyrazole as N donors as well as (3e) which has oxazolinyl and amino group have been …
Number of citations: 56 www.sciencedirect.com
K Tong, R Zhang, F Ren, T Zhang, J He, J Cheng, Z Yu… - Molecules, 2021 - mdpi.com
Novel α-aminoamide derivatives containing different benzoheterocyclics moiety were synthesized and evaluated as voltage-gated sodium ion channels blocks the treatment of pain. …
Number of citations: 3 www.mdpi.com
S Kotha, NK Gupta, S Ansari - Asian Journal of Organic …, 2023 - Wiley Online Library
Application of cyclophanes is well‐established in molecular recognition, supramolecular chemistry and material science. Here, we assembled novel [6,6], [8,6] and [6,3,3] …
Number of citations: 2 onlinelibrary.wiley.com
J Serrano-Plana, M Costas, A Company - Inorganic Chemistry, 2014 - ACS Publications
A novel unsymmetric dinucleating ligand (L N3N4 ) combining a tridentate and a tetradentate binding sites linked through a m-xylyl spacer was synthesized as ligand scaffold for …
Number of citations: 9 pubs.acs.org
YH Chen, M Sun, P Knochel - … Chemie International Edition, 2009 - Wiley Online Library
Sensitive functional groups such as COR, CHO, or CH 2 OH can be present in benzylic indium reagents prepared by the direct insertion of indium in the presence of LiCl. These …
Number of citations: 124 onlinelibrary.wiley.com
HT Li, SY Fan, ZP Li, FL Yu, XQ Hu, JC Cheng… - Chinese Chemical …, 2016 - Elsevier
Small molecule sodium ion channel blockers with a pharmacophore of α-aminoamide have exhibited anti-allodynia effects on neuropathic pain. A library of new α-aminoamide …
Number of citations: 8 www.sciencedirect.com
P Vanalabhpatana, DG Peters - Journal of The Electrochemical …, 2005 - iopscience.iop.org
In dimethylformamide containing tetramethylammonium tetrafluoroborate and deliberately added water, stoichiometric quantities of 1-bromooctane and electrogenerated cobalt (I) salen …
Number of citations: 9 iopscience.iop.org
S Kotha, NK Gupta, S Ansari - European Journal of Organic …, 2020 - Wiley Online Library
We report a useful synthetic strategy to assemble constrained [3.n] thiacyclophanes using Grignard reaction and Ti(OiPr) 4 assisted ring‐closing metathesis (RCM). This method is …
DT Gryko, C Clausen, JS Lindsey - The Journal of organic …, 1999 - ACS Publications
The attachment of porphyrin monomers and multiporphyrin arrays in controlled architectures on electroactive surfaces opens many opportunities for electrochemical studies. Toward this …
Number of citations: 163 pubs.acs.org
M Li, LP Cheng, W Pang, ZJ Zhong… - ACS Medicinal …, 2020 - ACS Publications
Neuraminidase (NA) is an important target for current research on anti-influenza drugs. The acylhydrazone derivatives containing the −CONHN═CH– framework have been shown to …
Number of citations: 14 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.